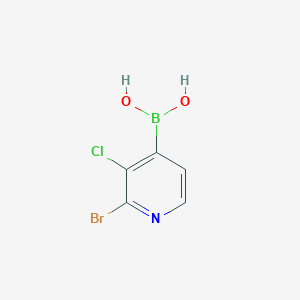

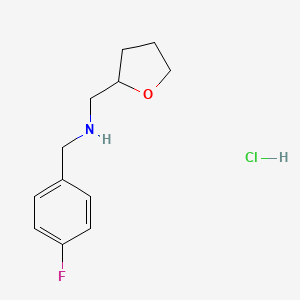

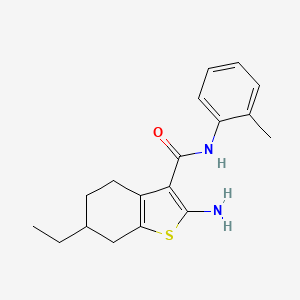

![molecular formula C17H20N2OS B1286269 2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 489434-80-2](/img/structure/B1286269.png)

2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

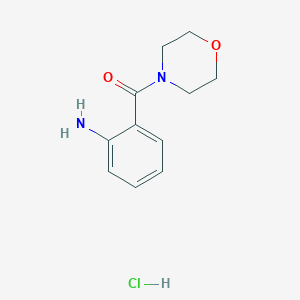

The compound “2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a thiophene derivative . Thiophene derivatives are known for their biological activities and are of interest to medicinal chemists .

Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies, including condensation reactions . Specific synthesis methods for “2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” are not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of thiophene derivatives, including “2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide”, involves a thiophene ring. In some compounds, an intramolecular N-H.N hydrogen bond forms a pseudo-six-membered ring, locking the molecular conformation and eliminating conformational flexibility .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives have been studied for their anticancer properties . The presence of the thiophene ring in the compound’s structure suggests it could be synthesized into molecules that target specific pathways in cancer cells. Research could explore its efficacy as a kinase inhibitor or as a part of targeted drug delivery systems to combat various forms of cancer.

Anti-inflammatory Drugs

Compounds with a thiophene framework, such as suprofen, are known for their anti-inflammatory effects . The compound could be modified to enhance its bioavailability and reduce side effects, potentially leading to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Applications

Thiophene derivatives exhibit antimicrobial activity, which makes them candidates for the development of new antibiotics . This compound could be part of research aimed at combating antibiotic-resistant bacteria by interfering with bacterial cell wall synthesis or protein production.

Material Science: Organic Semiconductors

The thiophene ring is a key component in organic semiconductors . This compound could be utilized in the synthesis of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics and display technologies.

Neuropharmacology: Sodium Channel Blockers

Thiophene derivatives like articaine are used as voltage-gated sodium channel blockers . The compound could be investigated for its potential use in local anesthetics or in the treatment of neurological disorders that involve dysfunctional sodium channels.

Cardiovascular Research: Antihypertensive Agents

Research into thiophene derivatives for their antihypertensive effects could lead to new treatments for high blood pressure . The compound’s ability to modulate vascular smooth muscle contraction could be harnessed to develop novel antihypertensive medications.

Atherosclerosis Prevention

Some thiophene derivatives have shown anti-atherosclerotic properties . Investigating this compound’s effect on cholesterol biosynthesis or platelet aggregation could provide insights into preventing or treating atherosclerosis.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The compound could be part of studies aiming to develop safer and more effective corrosion inhibitors for protecting metals and alloys in harsh environments.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-11-6-5-7-12(10-11)19-17(20)15-13-8-3-2-4-9-14(13)21-16(15)18/h5-7,10H,2-4,8-9,18H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHWMIIMDDBZNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)

![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)